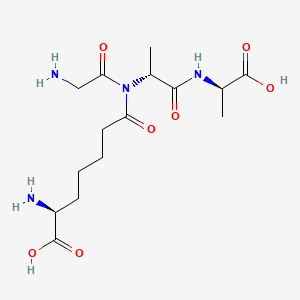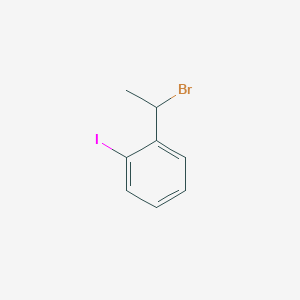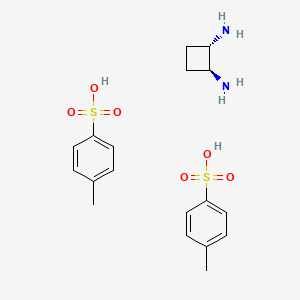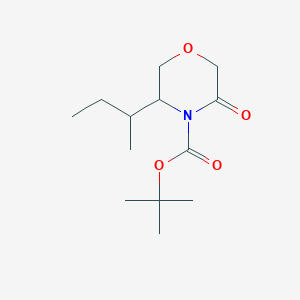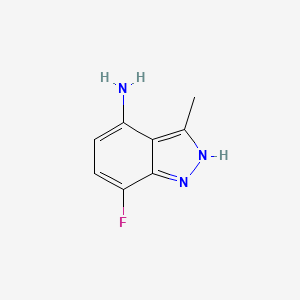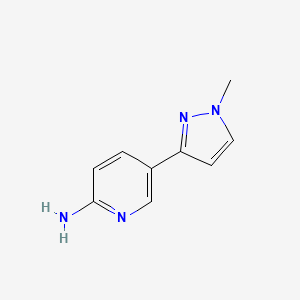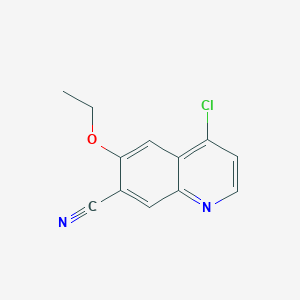![molecular formula C15H21NO2 B13902443 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane: is a bicyclic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two methoxy groups. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane typically involves multiple steps. One common method includes the reduction of spirocyclic oxetanyl nitriles . The process begins with the preparation of the nitrile intermediate, followed by reduction using suitable reducing agents under controlled conditions. The reaction conditions often involve specific temperatures and pressures to ensure the desired product yield.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using batch reactors. The key steps include the preparation of intermediates, followed by cyclization and reduction reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology:
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways involving nitrogen-containing bicyclic structures .
Medicine:
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with a nitrogen atom but without the benzyl and methoxy groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and substitution pattern.
Uniqueness:
3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane is unique due to its specific substitution pattern, which includes a benzyl group and two methoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H21NO2/c1-17-15(18-2)13-8-14(15)11-16(10-13)9-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
PFUVMOGJVMQKEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CC1CN(C2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


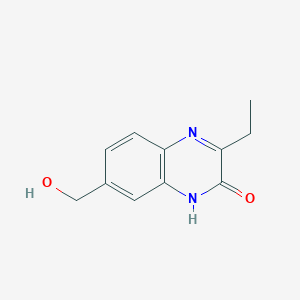
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
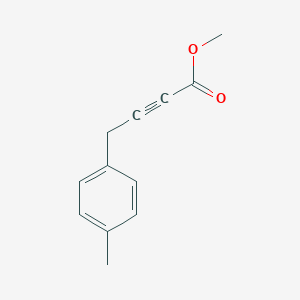
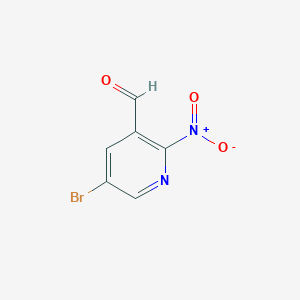
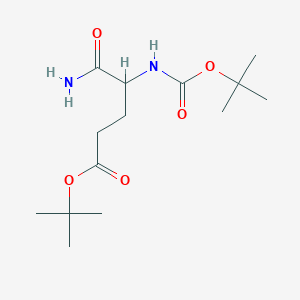
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
